3-(4-Chloro-2-fluorophenyl)propanenitrile
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Overview
Description
3-(4-Chloro-2-fluorophenyl)propanenitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a chlorinated and fluorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)propanenitrile typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the chloride group by the cyanide ion, resulting in the formation of the nitrile compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Amines: From the reduction of the nitrile group.
Alcohols: From the nucleophilic substitution of the nitrile group.
Quinones: From the oxidation of the aromatic ring.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanenitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(2-Fluorophenyl)propanenitrile: Lacks the chlorine atom, which can influence its chemical properties and applications.
3-(4-Bromo-2-fluorophenyl)propanenitrile: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
Uniqueness
3-(4-Chloro-2-fluorophenyl)propanenitrile is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of substituents can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
3-(4-chloro-2-fluorophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHSZRAELHBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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